![molecular formula C9H15IO B2437510 2-(Iodomethyl)octahydrobenzofuran CAS No. 1643386-07-5](/img/structure/B2437510.png)
2-(Iodomethyl)octahydrobenzofuran
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Description
“2-(Iodomethyl)octahydrobenzofuran” is a chemical compound with the CAS Number: 1643386-07-5 . It has a molecular weight of 266.12 . The IUPAC name for this compound is 2-(iodomethyl)octahydrobenzofuran .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of substituted 2-methylbenzofurans involves the aromatization of accessible allyl-substituted cyclohex-2-enones in the presence of iodine followed by dehydroiodination of the 2-iodomethyl-2,3-dihydrobenzofuran intermediate .
Molecular Structure Analysis
The InChI code for “2-(Iodomethyl)octahydrobenzofuran” is 1S/C9H15IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9H,1-6H2 . This code provides a unique identifier for the molecular structure of the compound.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Iodomethyl)octahydrobenzofuran, focusing on six unique applications:
Synthesis of Chiral Catalysts
2-(Iodomethyl)octahydrobenzofuran is used in the synthesis of chiral catalysts. These catalysts are crucial in asymmetric synthesis, which is a method used to create molecules with high enantiomeric purity. This compound’s unique structure allows it to be a building block for catalysts that facilitate stereoselective reactions, such as the addition of diethylzinc to benzaldehyde .
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure can be modified to produce different pharmacologically active molecules. Researchers utilize it to develop new drugs with potential therapeutic effects, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Antimicrobial Agents
2-(Iodomethyl)octahydrobenzofuran derivatives have been explored for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial agents to combat resistant pathogens .
Organic Synthesis
In organic chemistry, 2-(Iodomethyl)octahydrobenzofuran is used as a versatile reagent. It can participate in various chemical reactions, including nucleophilic substitutions and cyclizations. Its ability to introduce the iodomethyl group into different molecular frameworks makes it valuable for constructing complex organic molecules .
Material Science
This compound is also investigated for its applications in material science. Its unique chemical properties allow it to be used in the synthesis of novel materials with specific characteristics, such as enhanced mechanical strength or unique electronic properties. These materials can be applied in various industries, including electronics and nanotechnology.
Biological Activity Studies
Researchers use 2-(Iodomethyl)octahydrobenzofuran to study its biological activity and effects on cell function. By understanding how this compound interacts with biological systems, scientists can gain insights into its potential uses in medicine and biotechnology. These studies often involve examining its effects on cell proliferation, apoptosis, and other cellular processes.
properties
IUPAC Name |
2-(iodomethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGLGHHJJMBSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CI |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)octahydrobenzofuran |
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